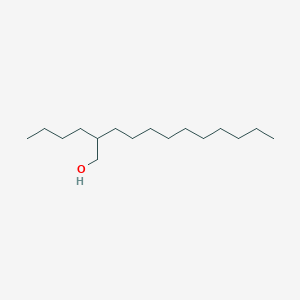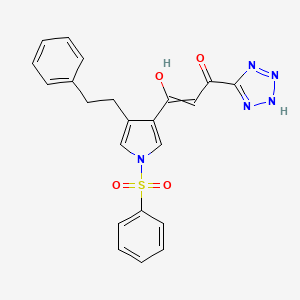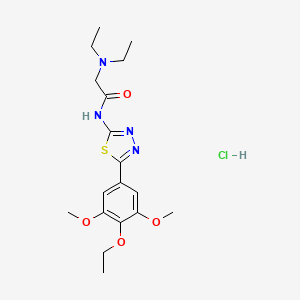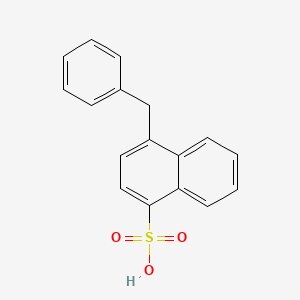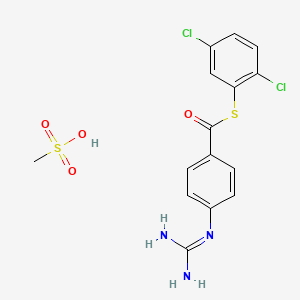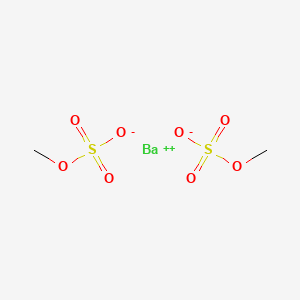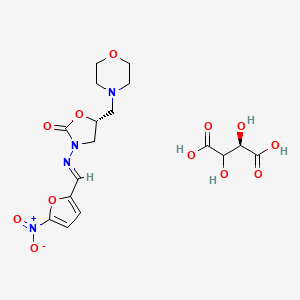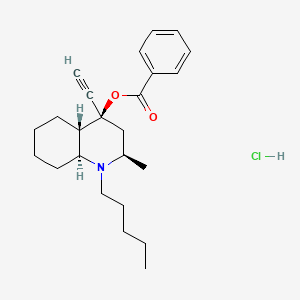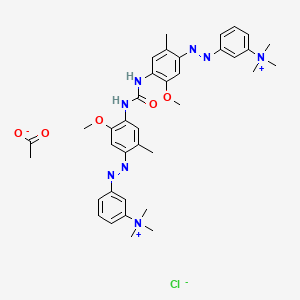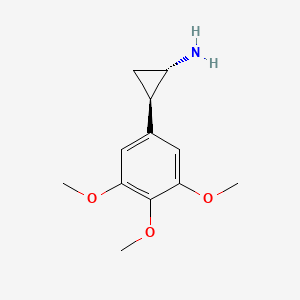
Trimethoxytranylcypromine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method is the methylation of tranylcypromine using methanol and a suitable catalyst under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of trimethoxytranylcypromine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout the process .
化学反应分析
Types of Reactions
Trimethoxytranylcypromine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, secondary amines, and substituted compounds .
科学研究应用
Trimethoxytranylcypromine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for mood disorders and other neurological conditions.
Industry: It is used in the development of new materials and chemical processes
作用机制
Trimethoxytranylcypromine exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression . The molecular targets include MAO-A and MAO-B isoforms, and the pathways involved are related to neurotransmitter metabolism and signaling .
相似化合物的比较
Similar Compounds
Tranylcypromine: The parent compound, used as an antidepressant.
Phenelzine: Another MAOI with similar therapeutic effects.
Isocarboxazid: A hydrazine derivative MAOI used in the treatment of depression.
Uniqueness
Trimethoxytranylcypromine is unique due to the presence of methoxy groups, which enhance its chemical stability and potential therapeutic effects. The methoxy groups also provide additional sites for chemical modification, allowing for the development of new derivatives with improved properties .
属性
CAS 编号 |
20186-45-2 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
(1S,2R)-2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3/t8-,9+/m1/s1 |
InChI 键 |
HNYWYOQSLRJIMG-BDAKNGLRSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C[C@@H]2N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




